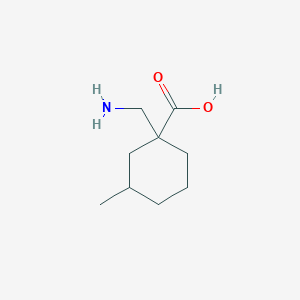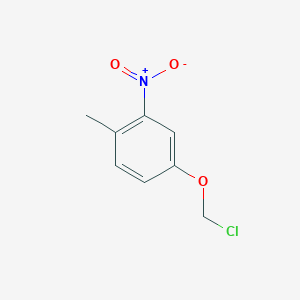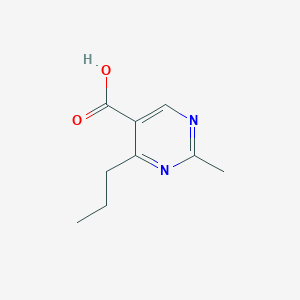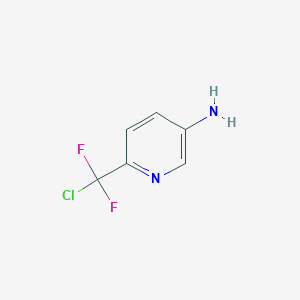
6-(Chlorodifluoromethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chlorodifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-(Chlorodifluoromethyl)pyridin-3-amine, often involves selective fluorination reactions. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by its reaction with a fluorinating agent . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination processes using specialized equipment to handle the reactive and often hazardous fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chlorodifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
6-(Chlorodifluoromethyl)pyridin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(Chlorodifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing fluorine atoms can enhance binding affinity and selectivity by stabilizing the interaction with the target molecule . This can lead to inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Difluoropyridine: Similar in structure but lacks the chlorodifluoromethyl group.
2,3,6-Trifluoropyridine: Contains an additional fluorine atom, leading to different reactivity and properties.
6-Fluoropyridin-3-amine: Similar but with only one fluorine atom, affecting its chemical behavior.
Uniqueness
6-(Chlorodifluoromethyl)pyridin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C6H5ClF2N2 |
|---|---|
Molekulargewicht |
178.57 g/mol |
IUPAC-Name |
6-[chloro(difluoro)methyl]pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 |
InChI-Schlüssel |
SBUQNSXFLDXYAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1N)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)
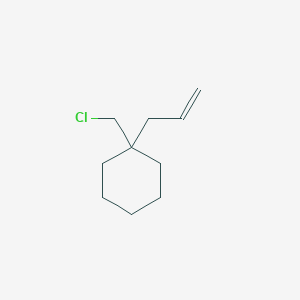
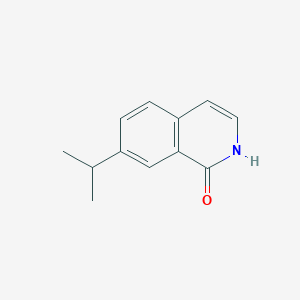
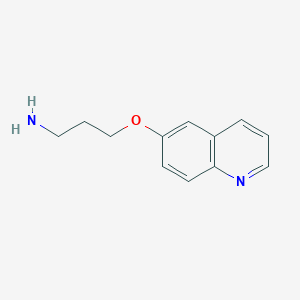
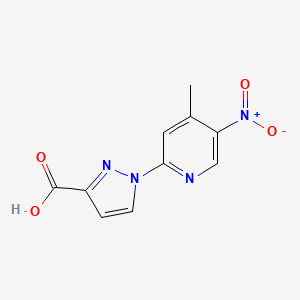
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
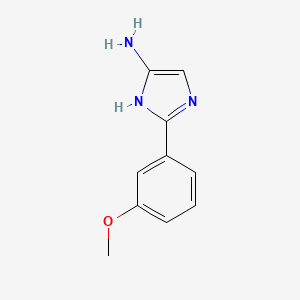
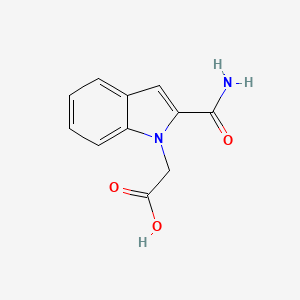
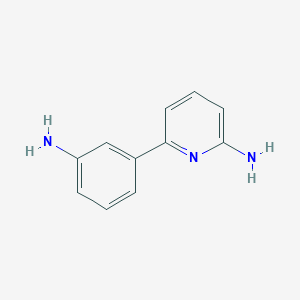
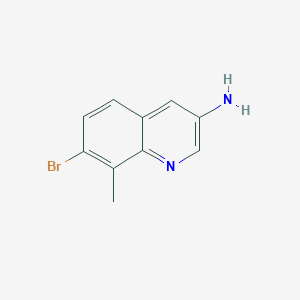
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
